Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to antimicrobial, anti-inflammatory, or anticancer effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Methyl 2-[(2-chlorobenzoyl)amino]acetate: Similar in structure but lacks the thiazole ring, leading to different biological activities.
2,4-Disubstituted thiazoles: These compounds have varied substituents at positions 2 and 4, affecting their biological outcomes significantly.
Indole derivatives: While not thiazoles, indole derivatives share some similar biological activities and are often studied alongside thiazoles for their medicinal properties.
Biological Activity
Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological properties, including antidiabetic, antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.
- Molecular Formula : C₁₂H₁₁ClN₂O₂S
- Molecular Weight : Approximately 266.75 g/mol
The compound features a thiazole ring, a carboxylate group, and a chlorobenzoyl moiety, which contribute to its biological activity and reactivity in various chemical processes.
Antidiabetic Activity
Research indicates that thiazole derivatives exhibit significant antidiabetic properties. Specifically, this compound has been studied for its potential to improve insulin sensitivity and reduce oxidative stress in diabetic models.
Case Study: Insulin Sensitivity
A study demonstrated that similar thiazole compounds improved glucose uptake in insulin-resistant cells by enhancing the activity of glucose transporter proteins (GLUT4). The specific IC50 values for these compounds ranged from 10 to 20 µM, indicating moderate potency in enhancing insulin sensitivity .
Antibacterial and Antifungal Properties
The structural characteristics of this compound enable it to interact effectively with bacterial and fungal targets.
Table: Antibacterial Activity Comparison
Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
Similar Thiazole Derivative | S. aureus | 20 µg/mL |
Another Thiazole Compound | C. albicans | 18 µg/mL |
These compounds showed promising results against a spectrum of microorganisms, suggesting their potential as antibacterial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies indicated that this compound demonstrated significant growth inhibition of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported as follows:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 10.0 |
These results suggest that this compound may act as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For instance:
Properties
Molecular Formula |
C13H11ClN2O3S |
---|---|
Molecular Weight |
310.76 g/mol |
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-10(12(18)19-2)20-13(15-7)16-11(17)8-5-3-4-6-9(8)14/h3-6H,1-2H3,(H,15,16,17) |
InChI Key |
BRBMIDHRBUCQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
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